PI3Kγ Enzyme Inhibition: (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone Versus Class Baseline Activity
(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone has been evaluated for inhibitory activity against human PI3Kγ (phosphoinositide 3-kinase gamma) in a biochemical AlphaScreen assay. The compound demonstrates a binding affinity (Kᵢ) of 330 nM against the human PI3Kγ enzyme expressed in Sf9 cells co-expressing the p85α regulatory subunit [1]. In the same binding assay system, the broader class of N-acylpiperidine PI3Kγ inhibitors exhibits potencies spanning from low nanomolar (e.g., 2.7 nM for optimized analogs) to micromolar ranges [2], positioning this compound at the moderately active tier of the structure-activity landscape. No head-to-head data against direct structural analogs are available.
| Evidence Dimension | PI3Kγ binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | Optimized N-acylpiperidine PI3Kγ inhibitors (Kᵢ = 2.7 nM to >1 μM class range) |
| Quantified Difference | Approximately 122-fold less potent than the most optimized class representatives |
| Conditions | Human N-terminal poly-His-tagged PI3Kγ expressed in Sf9 baculovirus system co-expressing p85α; AlphaScreen assay after 20 min incubation [1] |
Why This Matters
This moderate Kᵢ value confirms the compound engages the PI3Kγ catalytic site and can serve as a baseline comparator in SAR campaigns, but also demonstrates that the specific furan-3-yl/benzoyl substitution pattern has not been fully optimized for potency — making it useful as a starting scaffold rather than a final lead.
- [1] BindingDB. (n.d.). BDBM50394885 / CHEMBL2165035: (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone — Kᵢ = 330 nM against human PI3Kγ. University of California San Diego. View Source
- [2] BindingDB. (n.d.). BDBM50453908: Affinity data for rat M1 acetylcholine receptor and PI3K inhibitors (class reference). University of California San Diego. View Source
